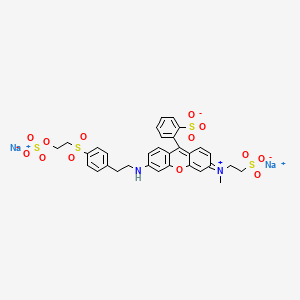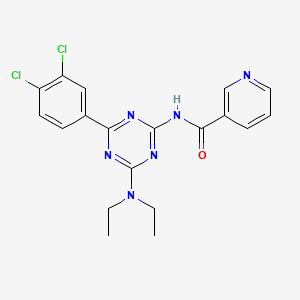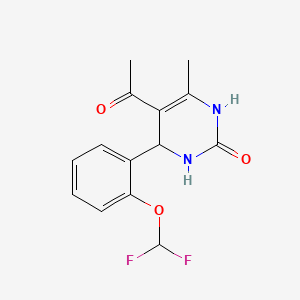
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone is a synthetic organic compound that belongs to the pyrimidinone class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step might involve the use of difluoromethylating agents.
Acetylation and methylation: These functional groups can be introduced using standard acetylation and methylation reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or fully reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidinones or reduced derivatives.
Scientific Research Applications
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone: Lacks the acetyl group.
3,4-Dihydro-5-acetyl-6-methyl-2(1H)-pyrimidinone: Lacks the difluoromethoxyphenyl group.
Uniqueness
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
CAS No. |
112002-56-9 |
|---|---|
Molecular Formula |
C14H14F2N2O3 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
5-acetyl-4-[2-(difluoromethoxy)phenyl]-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H14F2N2O3/c1-7-11(8(2)19)12(18-14(20)17-7)9-5-3-4-6-10(9)21-13(15)16/h3-6,12-13H,1-2H3,(H2,17,18,20) |
InChI Key |
FLTXNIAZSNYYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
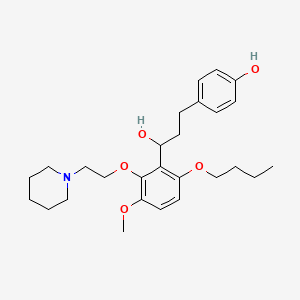
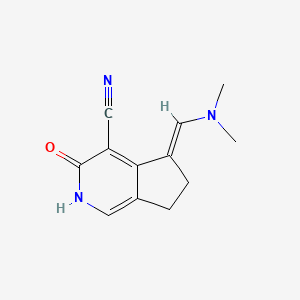

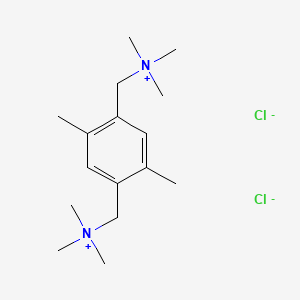
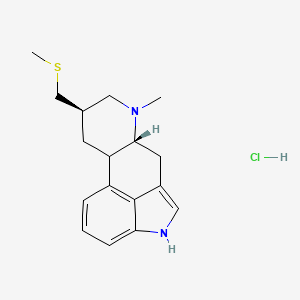

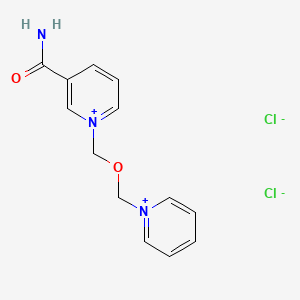
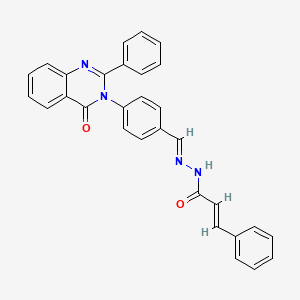
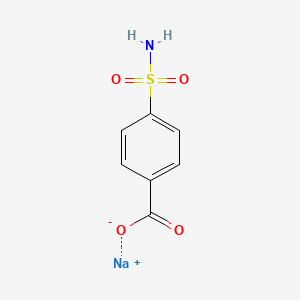

![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
